5-methyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
The compound 5-methyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a heterocyclic molecule featuring a pyrazolo[4,3-c]pyridin-3(5H)-one core substituted with a methyl group at position 5, a phenyl group at position 2, and a piperazine moiety at position 5. This structural complexity suggests applications in medicinal chemistry, particularly as a phosphodiesterase (PDE) inhibitor or kinase modulator, given the prevalence of similar scaffolds in such drug classes .
Properties
IUPAC Name |
5-methyl-2-phenyl-7-[4-(thiophene-2-carbonyl)piperazine-1-carbonyl]pyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S/c1-25-14-17(20-18(15-25)22(30)28(24-20)16-6-3-2-4-7-16)21(29)26-9-11-27(12-10-26)23(31)19-8-5-13-32-19/h2-8,13-15H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBOPFQIAORCRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 440.55 g/mol . The structure includes a pyrazolo-pyridine core, which is often associated with various biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The presence of the thiophene moiety and the piperazine ring enhances its binding affinity to these targets.
Target Proteins
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to reduced cell proliferation in cancerous cells.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing various signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that derivatives similar to this compound exhibit significant antimicrobial properties. For example, compounds with similar structures have shown effectiveness against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 μM .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of a related compound against several pathogenic bacteria. The results indicated that the compound exhibited potent activity, with MIC values comparable to standard antibiotics .
Study 2: Anticancer Potential
In a separate investigation, the anticancer potential of the compound was assessed using MTT assays on different cancer cell lines. The findings revealed significant cytotoxicity (IC50 values under 5 μM), suggesting its potential as a therapeutic agent in oncology .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics due to its lipophilic nature. The presence of the thiophene group may enhance metabolic stability and bioavailability.
| Parameter | Value |
|---|---|
| Absorption | High |
| Distribution | Wide |
| Metabolism | Hepatic |
| Excretion | Renal |
Comparison with Similar Compounds
Comparison with Structural Analogues
Core Scaffold Variations
Piperazine-Substituted Analogues
Key Observations :
- The thiophene-2-carbonyl group in the target compound balances lipophilicity and electronic effects, favoring both membrane penetration and target binding.
- Aliphatic substituents (e.g., 2-propylpentanoyl) enhance hydrophobicity, which may improve blood-brain barrier penetration but increase off-target risks .
- Ethoxycarbonyl derivatives (e.g., ) prioritize solubility, making them suitable for intravenous formulations.
Heterocyclic Core Modifications
Key Observations :
- The pyrazolo[4,3-c]pyridin-3(5H)-one core in the target compound offers a balance between rigidity and flexibility compared to pyrazolo[1,5-a]pyrimidine () or pyrazolo[4,3-d]pyrimidin-7-one ().
Spectroscopic Data
Key Observations :
Pharmacological and Toxicity Profiles
- Target Compound : Predicted to exhibit moderate CYP3A4 inhibition due to the thiophene moiety, requiring further in vitro validation .
- Sildenafil Analogues (): Known for PDE5 inhibition but carry cardiovascular risks (e.g., hypotension) due to off-target effects .
- Aliphatic Derivatives (): Increased logP values (e.g., ~4.5 for 2-propylpentanoyl) raise concerns about hepatotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
